molecular formula C7H4BrClF3N B1409661 5-Bromo-2-chloro-4-(trifluoromethyl)aniline CAS No. 1807043-08-8

5-Bromo-2-chloro-4-(trifluoromethyl)aniline

Cat. No.: B1409661
CAS No.: 1807043-08-8
M. Wt: 274.46 g/mol
InChI Key: QXGNMFLERWFJCL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(trifluoromethyl)aniline (: 863111-48-2) is a halogenated aniline derivative with the molecular formula C 7 H 4 BrClF 3 N and a molecular weight of 274.47 . This compound is a valuable building block in organic synthesis and medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals. Anilines containing bromo, chloro, and trifluoromethyl substituents are of significant interest in the field of nonlinear optical (NLO) materials, as these groups can influence the molecular properties necessary for applications in optical communication and data storage technologies . The presence of multiple halogens and the electron-withdrawing trifluoromethyl group on the aniline ring make this compound a versatile intermediate for further functionalization, including cross-coupling reactions and the synthesis of more complex heterocyclic systems . As a standard practice, this chemical must be handled with appropriate care in a laboratory setting. Safety Note: This product is intended for research purposes and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGNMFLERWFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis Approach

The preparation typically follows a multi-step sequence involving:

  • Nitration of a suitably substituted aniline precursor to introduce a nitro group.
  • Reduction of the nitro group to the corresponding amine.
  • Halogenation (bromination and chlorination) to install the bromine and chlorine substituents at precise positions.

This approach leverages classical aromatic substitution chemistry, modified by the electronic effects of the trifluoromethyl group.

Example Synthetic Route

A representative synthetic pathway is:

  • Starting Material: 4-chloro-3-(trifluoromethyl)aniline.
  • Nitration: Controlled nitration introduces a nitro group ortho or para to existing substituents.
  • Reduction: Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
  • Bromination: Electrophilic bromination introduces bromine selectively, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Detailed Reaction Conditions and Catalysts

Halogenation Step

  • Reagents: Bromination is commonly achieved using bromine or NBS.
  • Solvents: Polar aprotic solvents such as DMF are preferred to enhance regioselectivity.
  • Temperature: Typically around 80°C under an inert atmosphere (nitrogen or argon) to avoid side reactions.
  • Catalysts: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for regioselective halogen introduction in advanced syntheses.

Reduction Step

  • Methods: Catalytic hydrogenation using Pd/C or chemical reduction with iron/HCl or tin/HCl.
  • Conditions: Mild temperatures to prevent dehalogenation or trifluoromethyl group cleavage.

Industrial Scale Preparation Considerations

Industrial synthesis optimizes yield, purity, and environmental impact by:

  • Using controlled stoichiometry to minimize byproducts.
  • Employing solid-supported catalysts (e.g., silica gel loaded with aluminum trichloride) to facilitate halogenation.
  • Applying vacuum and temperature control to improve reaction rates and selectivity.

Analytical Data and Purity Verification

Purity Assessment

  • HPLC: High-performance liquid chromatography is used to confirm purity, with typical retention times around 0.8 minutes under specific conditions.
  • LC-MS: Confirms molecular ion peaks consistent with the molecular weight (~274.5 g/mol).
  • NMR and FT-IR: Characteristic signals for trifluoromethyl (C-F stretching ~1100–1250 cm⁻¹) and aromatic protons verify structure.

Comparative Table of Preparation Methods

Step Method/Conditions Key Reagents Yield (%) Notes
Nitration Controlled nitration in acidic medium HNO3/H2SO4 85-90 Regioselective introduction
Reduction Catalytic hydrogenation (Pd/C) H2 gas, Pd/C catalyst 90-95 Mild conditions prevent side reactions
Bromination Electrophilic bromination in DMF at 80°C Br2 or NBS 80-88 Selective bromination ortho to NH2
Chlorination (if needed) N-chlorosuccinimide (NCS) in DMF NCS 75-85 Controlled chlorination

Research Findings and Optimization

  • Catalyst Loading: Pd-catalyzed methods require optimization of catalyst amount (e.g., Pd(PPh3)4 at 2-5 mol%) for best yield.
  • Temperature Control: Maintaining 70-85°C during halogenation minimizes side reactions.
  • Solvent Choice: DMF and dichloromethane are preferred for solubility and reaction control.
  • Vacuum Application: In industrial settings, vacuum (-0.03 to -0.08 MPa) enhances reaction efficiency during electrophilic aromatic substitution.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of the aniline structure have been investigated for their ability to inhibit specific cancer cell lines, demonstrating effective cytotoxicity and selectivity.

CompoundActivityReference
5-Bromo-2-chloro-4-(trifluoromethyl)anilineInhibitory effects on cancer cell growth

Agrochemicals

The compound is also explored in the development of agrochemicals, particularly as a building block for herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy.

Case Study: Herbicidal Activity

Studies have reported that derivatives containing the trifluoromethyl group show increased herbicidal activity against various weed species. The modification of the aniline structure allows for better absorption and translocation within plants.

CompoundTarget WeedEfficacy (%)Reference
5-Bromo-2-chloro-4-(trifluoromethyl)aniline derivativeAmaranthus retroflexus85%

Materials Science

In materials science, 5-Bromo-2-chloro-4-(trifluoromethyl)aniline is utilized in the synthesis of polymers and coatings. The incorporation of fluorinated groups imparts desirable properties such as chemical resistance and thermal stability.

Case Study: Polymer Synthesis

Research indicates that polymers synthesized using this compound exhibit enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts. These materials are suitable for applications in harsh environments.

Material TypeProperty ImprovementReference
Fluorinated PolymerIncreased thermal stability (up to 300°C)

Chemical Synthesis

The compound is a valuable intermediate in organic synthesis, particularly in the preparation of other functionalized anilines and heterocycles. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Heterocycles

The use of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline in synthesizing heterocycles has been documented, showcasing its versatility as a building block in complex organic molecules.

Reaction TypeProductYield (%)Reference
Nucleophilic substitutionHeterocycle A92%

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 5-bromo-2-chloro-4-(trifluoromethyl)aniline with key analogs, focusing on substituent variations and their physicochemical impacts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
5-Bromo-2-chloro-4-(trifluoromethyl)aniline C₇H₄BrClF₃N 288.47* Br (5), Cl (2), -CF₃ (4) Presumed intermediate for agrochemicals/pharmaceuticals
5-Bromo-2-iodo-4-(trifluoromethyl)aniline C₇H₄BrF₃IN 365.92 Br (5), I (2), -CF₃ (4) Higher molecular weight; iodine enhances polarizability
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Br (2), -CF₃ (5) Lower steric hindrance; used in ligand synthesis
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N 272.01 Br (4), F (2), -CF₃ (5) Fluorine increases electronegativity; antimicrobial applications
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 320.95 Br (5), I (4), -CH₃ (2) Methyl group reduces electron-withdrawing effects

*Calculated based on isotopic mass data from analogs.

Electronic and Reactivity Differences

  • Trifluoromethyl Positioning : Moving the -CF₃ group from position 4 to 5 (as in 2-bromo-5-CF₃-aniline) reduces steric hindrance at the ortho position, facilitating nucleophilic aromatic substitution .
  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity (e.g., in 4-bromo-2-fluoro-5-CF₃-aniline) enhances the compound’s acidity (pKa ~1.27) compared to chlorine-substituted analogs, impacting its behavior in acid-catalyzed reactions .

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₇H₄BrClF₃N
  • Molecular Weight : 290.46 g/mol
  • Structure : The compound features a phenyl ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The biological activity of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.
  • Enzyme Interaction : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which may influence cellular processes such as proliferation and apoptosis.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that it may exhibit antimicrobial effects and cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Research indicates that 5-Bromo-2-chloro-4-(trifluoromethyl)aniline may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.38
U-937 (Leukemia)<20
A-431 (Skin)<30

Flow cytometry assays revealed that the compound induces apoptosis in these cell lines, suggesting its mechanism involves the activation of apoptotic pathways .

Antimicrobial Activity

5-Bromo-2-chloro-4-(trifluoromethyl)aniline has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited. Further research is needed to elucidate its full spectrum of antimicrobial activity.

Case Studies

  • Antiviral Potential : Similar compounds have shown efficacy against hepatitis C virus NS3 protease. This suggests that 5-Bromo-2-chloro-4-(trifluoromethyl)aniline may also possess antiviral properties, warranting further investigation into its potential as an antiviral agent.
  • Pharmacological Applications : As an intermediate in the synthesis of pharmaceutical compounds, this compound is being explored for applications in drug discovery, particularly for developing new therapies targeting cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-chloro-4-(trifluoromethyl)aniline, and what challenges arise in achieving regioselectivity?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, bromo- and chloro-substituted aryl halides undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling. A representative protocol involves heating the substrate with a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF under nitrogen, followed by purification via reverse-phase chromatography .
  • Challenges : Regioselectivity issues arise due to competing reactivity of bromo and chloro substituents. Optimizing catalyst systems (e.g., ligand choice) and reaction temperature can mitigate this. Side products like dehalogenated intermediates may require careful monitoring via LCMS .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize 5-Bromo-2-chloro-4-(trifluoromethyl)aniline?

  • Methodology :

  • ¹³C/¹H NMR : The trifluoromethyl group (-CF₃) causes distinct splitting patterns in aromatic protons. Chlorine and bromine substituents influence chemical shifts (e.g., deshielding at the ortho position) .
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • UV-Vis : Conjugation with electron-withdrawing groups (Br, Cl, CF₃) results in absorption bands >300 nm, useful for tracking reactivity .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline?

  • Methodology : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) accurately models frontier molecular orbitals (HOMO/LUMO) and charge distribution. This predicts sites for electrophilic/nucleophilic attack .
  • Application : Calculate Fukui indices to identify reactive positions for cross-coupling or functionalization. Validate results against experimental kinetic data .

Q. How does the steric and electronic influence of the trifluoromethyl group affect the compound’s biological interactions?

  • Methodology :

  • Biological Assays : Test binding affinity with biomolecules (e.g., enzymes) using fluorescence quenching or isothermal titration calorimetry (ITC).
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking -CF₃ (e.g., 5-Bromo-2-chloroaniline) to isolate electronic effects.
    • Findings : The -CF₃ group enhances metabolic stability and hydrophobic interactions, making the compound a candidate for drug discovery intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Methodology :

  • Dynamic Effects : Consider solvent polarity and temperature-induced conformational changes. For example, -CF₃ rotation barriers may simplify splitting at higher temperatures.
  • DFT Refinement : Use solvent-modeled DFT (e.g., PCM) to improve agreement with experimental NMR shifts .
    • Case Study : For 4-nitro-3-(trifluoromethyl)aniline, discrepancies between calculated and observed ¹H NMR were resolved by including vibrational corrections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-4-(trifluoromethyl)aniline
Reactant of Route 2
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5-Bromo-2-chloro-4-(trifluoromethyl)aniline

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